Cas no 30091-24-8 (2-(Ethylamino)benzonitrile)
2-(Ethylamino)benzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-(Ethylamino)benzonitrile
- Benzonitrile, 2-(ethylamino)-
- 2-Ethylaminobenzonitrile
- N-Aethyl-anthranilonitril
- N-ethyl-2-aminobenzonitrile
- N-Ethylanthranilonitril
- N-ethyl-anthranilonitrile
- SCHEMBL6206235
- BS-27897
- ethylaminobenzonitrile
- AKOS000241157
- DB-202367
- DTXSID90554481
- 30091-24-8
- CS-0450695
- MFCD11144683
-
- MDL: MFCD11144683
- Inchi: 1S/C9H10N2/c1-2-11-9-6-4-3-5-8(9)7-10/h3-6,11H,2H2,1H3
- InChI Key: QTLDSJXCGIKEJJ-UHFFFAOYSA-N
- SMILES: N(CC)C1C=CC=CC=1C#N
Computed Properties
- Exact Mass: 146.08400
- Monoisotopic Mass: 146.084398327g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 156
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 35.8Ų
Experimental Properties
- PSA: 35.82000
- LogP: 2.06308
2-(Ethylamino)benzonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-(Ethylamino)benzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 217242-1g |
2-(Ethylamino)benzonitrile |
30091-24-8 | 95% | 1g |
£76.00 | 2022-02-28 | |
| Fluorochem | 217242-5g |
2-(Ethylamino)benzonitrile |
30091-24-8 | 95% | 5g |
£225.00 | 2022-02-28 | |
| Alichem | A019099159-25g |
2-(Ethylamino)benzonitrile |
30091-24-8 | 95% | 25g |
$610.97 | 2023-09-02 | |
| TRC | E939515-50mg |
2-(Ethylamino)benzonitrile |
30091-24-8 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E939515-100mg |
2-(Ethylamino)benzonitrile |
30091-24-8 | 100mg |
$ 65.00 | 2022-06-05 | ||
| TRC | E939515-500mg |
2-(Ethylamino)benzonitrile |
30091-24-8 | 500mg |
$ 95.00 | 2022-06-05 | ||
| Apollo Scientific | OR959906-1g |
2-(Ethylamino)benzonitrile |
30091-24-8 | 98% | 1g |
£100.00 | 2025-02-20 | |
| Apollo Scientific | OR959906-5g |
2-(Ethylamino)benzonitrile |
30091-24-8 | 98% | 5g |
£225.00 | 2025-02-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1521362-1g |
2-(Ethylamino)benzonitrile |
30091-24-8 | 98% | 1g |
¥1188.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1521362-5g |
2-(Ethylamino)benzonitrile |
30091-24-8 | 98% | 5g |
¥2690.00 | 2024-08-02 |
2-(Ethylamino)benzonitrile Suppliers
2-(Ethylamino)benzonitrile Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on 2-(Ethylamino)benzonitrile
Introduction to 2-(Ethylamino)benzonitrile (CAS No. 30091-24-8)
2-(Ethylamino)benzonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 30091-24-8, is a significant organic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This compound, featuring a benzonitrile core substituted with an ethylamino group, exhibits unique structural and chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both electron-withdrawing and electron-donating functional groups in its molecular framework allows for diverse chemical modifications, enabling its application in the development of novel therapeutic agents.
The benzonitrile moiety in 2-(Ethylamino)benzonitrile plays a crucial role in determining its reactivity and interaction with biological targets. Benzonitriles are well-known for their ability to participate in various chemical reactions, including nucleophilic substitution, condensation reactions, and metal-catalyzed transformations. These reactions are often exploited in synthetic chemistry to construct complex molecular architectures, which are essential for designing drugs with specific pharmacological profiles.
In recent years, there has been a growing interest in exploring the pharmacological potential of 2-(Ethylamino)benzonitrile and its derivatives. Research studies have highlighted its role as a key intermediate in the synthesis of molecules targeting neurological disorders, inflammatory conditions, and infectious diseases. The ethylamino group contributes to the compound's basicity, which can be leveraged to modulate its binding affinity to biological receptors. This feature has made 2-(Ethylamino)benzonitrile a subject of interest for medicinal chemists seeking to develop next-generation therapeutics.
One of the most compelling aspects of 2-(Ethylamino)benzonitrile is its versatility in drug discovery pipelines. Its structural motif is frequently incorporated into scaffolds that exhibit inhibitory activity against enzymes and receptors implicated in various diseases. For instance, derivatives of this compound have been investigated for their potential as kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The ability to fine-tune the electronic properties of the molecule by modifying substituents attached to the benzene ring or the nitrile group allows for the optimization of pharmacokinetic and pharmacodynamic properties.
The synthesis of 2-(Ethylamino)benzonitrile typically involves multi-step organic transformations starting from readily available precursors. Common synthetic routes include nucleophilic aromatic substitution reactions, where an ethylamine derivative displaces a halogen atom on a benzonitrile precursor. Alternatively, condensation reactions between appropriate carbonyl compounds and ethylamine can also yield this compound. The choice of synthetic pathway depends on factors such as yield efficiency, scalability, and the availability of starting materials.
Recent advancements in synthetic methodologies have enabled more efficient and sustainable production methods for 2-(Ethylamino)benzonitrile. Catalytic processes and green chemistry principles have been increasingly adopted to minimize waste and improve reaction yields. For example, transition metal-catalyzed cross-coupling reactions offer a powerful tool for constructing the benzonitrile core with high precision. These innovations not only enhance the accessibility of 2-(Ethylamino)benzonitrile but also align with global efforts to promote environmentally responsible chemical synthesis.
The pharmacological evaluation of 2-(Ethylamino)benzonitrile has revealed several promising leads in preclinical studies. Researchers have demonstrated its potential as an antiviral agent by targeting viral proteases and polymerases. Additionally, its derivatives have shown promise in modulating immune responses, making it a candidate for treating autoimmune diseases and chronic inflammation. The compound's ability to interact with biological targets at the molecular level underscores its significance as a building block in drug development.
In conclusion, 2-(Ethylamino)benzonitrile (CAS No. 30091-24-8) represents a versatile and valuable compound in pharmaceutical research. Its unique structural features facilitate diverse chemical modifications, enabling the synthesis of novel bioactive molecules with therapeutic potential. Ongoing research continues to uncover new applications for this compound, reinforcing its importance in advancing drug discovery efforts across multiple disease areas.
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